1-(1H-1,2,3-Triazol-1-YL)-2-propanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-(triazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-5(6)4-9-3-2-7-8-9/h2-3,5H,4,6H2,1H3 |
InChI Key |
YRPIJELPRQNIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 1h 1,2,3 Triazol 1 Yl 2 Propanamine Analogues
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction's robustness, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal strategy for the synthesis of complex molecules, including analogues of 1-(1H-1,2,3-triazol-1-yl)-2-propanamine.
A key approach to synthesizing chiral analogues involves the use of chiral precursors. For instance, the synthesis of novel 1H-1,2,3-triazole analogues has been achieved starting from (S)-(-) ethyl lactate, which serves to introduce a chiral center. The synthetic pathway commences with a Mitsunobu reaction to introduce a substituted phenol, followed by reduction and tosylation to form a suitable leaving group. Subsequent treatment with sodium azide yields the corresponding chiral azide. This azide can then undergo a 1,3-dipolar cycloaddition with a desired alkyne in the presence of a copper(I) catalyst to furnish the chiral 1,2,3-triazole derivative.
The choice of copper catalyst and reaction conditions can be tailored to optimize yield and purity. Common catalytic systems include Cu(I) salts like CuI, or the in situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate. The reaction is often carried out in a variety of solvents, including acetonitrile (B52724), sometimes in the presence of a base like triethylamine to facilitate the formation of the copper acetylide intermediate.
| Starting Material | Key Reagents and Catalysts | Intermediate Product | Final Product Analogue | Yield | Reference |
|---|---|---|---|---|---|
| (S)-(-) Ethyl lactate | 1. DIAD, 4-bromo-2-methoxy phenol 2. DIBAL-H 3. TsCl, py 4. NaN₃ | Chiral azide derivative | (S)-1-(4-bromo-2-methoxyphenoxy)-2-azidopropane | Good | |
| Chiral azide derivative | Phenylacetylene, CuI, Et₃N, CH₃CN | - | 1-(4-bromo-2-methoxyphenoxy)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propane | 76% |
Green Chemistry Approaches in Triazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for 1,2,3-triazoles, aligning with the principles of green chemistry. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.
Water is an attractive green solvent for CuAAC reactions due to its non-toxic, non-flammable, and readily available nature. The use of water as a solvent can also lead to enhanced reaction rates. Furthermore, the development of heterogeneous copper catalysts, such as copper nanoparticles supported on various materials, allows for easy recovery and recycling of the catalyst, reducing metal contamination in the final product.
Microwave-assisted synthesis has also emerged as a powerful green tool for the synthesis of triazole derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been efficiently achieved using microwave irradiation.
| Green Approach | Catalyst/Solvent System | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | CuSO₄/Sodium Ascorbate in Water | Non-toxic solvent, enhanced reaction rates. | Synthesis of 1,4-disubstituted 1,2,3-triazoles. | |
| Heterogeneous Catalysis | Copper-on-charcoal | Catalyst recyclability, low copper leaching. | Continuous flow synthesis of 1,2,3-triazoles. | |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, higher yields. | Synthesis of 3-amino-1,2,4-triazole derivatives. |
Cyclocondensation and Other Advanced Synthetic Routes
While CuAAC is a dominant method, other synthetic routes, including cyclocondensation reactions, offer alternative pathways to 1,2,3-triazole analogues. These methods can provide access to different substitution patterns on the triazole ring.
One such method is the Wolff cyclocondensation of α-diazoketones with amines. This approach has been refined by utilizing intramolecular hydrogen bonding to activate the carbonyl group, thereby improving the efficiency of the condensation step. This strategy provides a powerful tool for the synthesis of highly functionalized 1,2,3-triazoles.
Three-component cyclocondensation reactions have also been developed for the synthesis of fused triazole systems. For example, the reaction of 3-aminotriazole, various aldehydes, and a ketene N,S-acetal can be used to generate a library of triazolo[1,5-a]pyrimidine scaffolds. Although this does not directly produce this compound analogues, it highlights the utility of cyclocondensation for creating complex triazole-containing heterocycles.
Modular Synthesis and Derivatization Strategies
The concept of modular synthesis, often employing click chemistry, allows for the rapid assembly of diverse libraries of compounds from a set of interchangeable building blocks. This approach is particularly well-suited for the synthesis of this compound analogues, where the alkyne and azide components can be varied to introduce a wide range of functional groups.
For example, a library of triazole-containing chemical inducers of dimerization has been synthesized using a modular approach where different "off-the-shelf" synthetic components are combined via CuAAC. This strategy simplifies the synthesis of complex molecules and allows for the systematic exploration of structure-activity relationships.
Derivatization of a pre-formed triazole core is another powerful strategy. For instance, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids can be prepared and subsequently converted to the corresponding acid chlorides. These reactive intermediates can then be used to synthesize a variety of oxadiazoles and flavonoids connected to the triazole core. This approach allows for the late-stage introduction of diversity into the target molecules.
| Modular Component 1 (Azide) | Modular Component 2 (Alkyne) | Linkage Chemistry | Resulting Analogue Class | Reference |
|---|---|---|---|---|
| Chiral 2-azidopropane derivatives | Substituted terminal alkynes | CuAAC | Chiral this compound analogues | |
| Various substituted azides | Propargylated coumarin | CuAAC (Microwave) | Coumarin-linked 1,2,3-triazoles | |
| Aryl azides | Ethyl acetoacetate | Cyclocondensation | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids for further derivatization |
Advanced Spectroscopic and Analytical Characterization Techniques for Triazole Propanamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(1H-1,2,3-triazol-1-yl)-2-propanamine, both ¹H and ¹³C NMR would provide critical information about its molecular framework.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of the hydrogen atoms. The protons on the triazole ring are expected to appear as distinct singlets in the aromatic region of the spectrum. Specifically, the C4-H and C5-H protons of the 1,4-disubstituted 1,2,3-triazole ring typically resonate at approximately 8.00–8.75 ppm. nih.gov The protons of the propanamine side chain would appear in the aliphatic region. The methine proton (CH) adjacent to the amine group and the methyl protons (CH₃) would likely exhibit complex splitting patterns due to coupling with each other and the neighboring methylene (B1212753) protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the triazole ring are expected to have characteristic chemical shifts, typically in the range of 122–149 ppm. mdpi.com The aliphatic carbons of the propanamine side chain would resonate at higher field (lower ppm values).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Triazole C4-H | ~8.0 | Singlet |
| Triazole C5-H | ~7.6 | Singlet |
| N-CH₂ | ~4.5 | Triplet |
| CH-NH₂ | ~3.5 | Multiplet |
| CH₃ | ~1.2 | Doublet |
| NH₂ | Variable | Broad Singlet |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Triazole C4 | ~148 |
| Triazole C5 | ~124 |
| N-CH₂ | ~50 |
| CH-NH₂ | ~48 |
| CH₃ | ~20 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H stretching: The primary amine (NH₂) group will show one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching from the triazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanamine chain will appear just below 3000 cm⁻¹.
C=N and N=N stretching: The triazole ring vibrations are complex and can result in several bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. mdpi.com
C-N stretching: This vibration, corresponding to the bond between the propanamine chain and the triazole ring, as well as the C-NH₂ bond, will likely appear in the 1000-1250 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 |
| Triazole Ring | C-H Stretch | ~3100 |
| Propanamine Chain | C-H Stretch | 2850-2960 |
| Triazole Ring | C=N, N=N Stretch | 1400-1600 |
| Alkyl-Triazole | C-N Stretch | 1000-1250 |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation of triazole derivatives in the mass spectrometer is highly dependent on the substituents. rsc.org Common fragmentation pathways for 1-substituted 1,2,3-triazoles involve the loss of a nitrogen molecule (N₂). rsc.org For this compound, key fragmentation could include:
Cleavage of the propanamine side chain.
Loss of the amino group.
Ring cleavage of the triazole moiety.
Analysis of the mass-to-charge ratios (m/z) of the resulting fragments helps to piece together the structure of the parent molecule.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z |
|---|---|---|
| [M]⁺ | C₅H₁₀N₄ | 126 |
| [M - N₂]⁺ | C₅H₁₀N₂ | 98 |
| [M - CH₃]⁺ | C₄H₇N₄ | 111 |
| [M - NH₂]⁺ | C₅H₈N₃ | 110 |
| [C₃H₇N]⁺ | Propanamine fragment | 57 |
| [C₂H₂N₃]⁺ | Triazole fragment | 68 |
Note: These are hypothetical fragments and their relative abundance would depend on the ionization technique and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, as well as bond lengths and angles. If a suitable single crystal of this compound can be grown, this technique would confirm its absolute structure and provide insights into its solid-state packing and intermolecular interactions.
For N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds, reflecting more single- and double-bond character, respectively. nih.gov The crystal structure would also reveal details about hydrogen bonding involving the primary amine group, which can influence the physical properties of the compound.
Chromatographic and Other Quantitative Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of polar compounds like triazoles, various HPLC methods can be employed. helixchrom.com Reversed-phase HPLC with a C18 column is a common starting point, often using a mobile phase consisting of a mixture of water (with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
For quantitative analysis, a calibration curve is typically generated using standards of known concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The development of a robust HPLC method would be crucial for quality control and purity assessment.
Other quantitative methods could include Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable, or quantitative NMR (qNMR), which uses an internal standard to determine the concentration of an analyte.
Table 5: Illustrative HPLC Method Parameters for Triazole Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and would require optimization for the specific compound.
Structure Activity Relationship Sar Studies of 1 1h 1,2,3 Triazol 1 Yl 2 Propanamine Derivatives
General Principles of SAR in 1,2,3-Triazole Systems
The 1,2,3-triazole ring is a privileged scaffold in drug discovery, largely due to its distinct chemical properties that facilitate favorable interactions with biological targets. It is a five-membered heterocyclic ring containing three nitrogen atoms, which can be synthesized with high regioselectivity, most commonly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 1,4-disubstituted products or ruthenium-catalyzed versions (RuAAC) for 1,5-disubstituted regioisomers.
Key properties of the 1,2,3-triazole ring that govern its SAR profile include:
Bioisosterism: The triazole ring is considered a bioisostere of the amide bond, capable of mimicking its geometry and polarity. Unlike the amide bond, the triazole is resistant to enzymatic degradation and hydrolysis, which can improve the metabolic stability of drug candidates.
Molecular Interactions: The triazole system possesses a significant dipole moment and its nitrogen atoms can act as hydrogen bond acceptors. The aromatic nature of the ring allows for π-π stacking interactions with biological macromolecules like proteins and enzymes.
Structural Stability: The triazole ring is generally stable under acidic, basic, and redox conditions, making it a robust component in complex molecules.
Linker Functionality: Its synthetic tractability via "click chemistry" allows the 1,2,3-triazole moiety to serve as a stable and efficient linker, connecting different pharmacophoric fragments to create hybrid molecules with novel or enhanced biological activities.
The specific substitution pattern (1,4- versus 1,5-disubstitution) is a critical determinant of biological activity, as it dictates the spatial orientation of the substituents and thereby influences how the molecule fits into a binding site.
Impact of Side Chain Substitutions on Biological Activity Profiles
Modifications to the side chains attached to the 1,2,3-triazole core are a cornerstone of SAR studies, as they directly influence the compound's potency, selectivity, and pharmacokinetic properties. While research specifically on 1-(1H-1,2,3-triazol-1-yl)-2-propanamine is limited, extensive studies on analogous 1,2,3-triazole derivatives provide clear insights into the effects of such substitutions.
For instance, in the development of quorum sensing inhibitors for Pseudomonas aeruginosa, the length of the carbon chain between a 2-amidobenzimidazole core and the 1,2,3-triazole nucleus was found to be critical. Furthermore, substitutions on the triazole ring itself, such as the introduction of an N-cyclohexyl acetamido group, demonstrated significant activity. Similarly, studies on triazole glycosides have shown that the nature of the aryl substitution has a pronounced effect on antimicrobial activity. The biological activity of 1,2,3-triazole derivatives often shows a strong dependency on the electronic and steric properties of the substituents. For example, in a series of anticancer agents, the presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the triazole scaffold significantly altered their cytotoxic effects.
Table 1: Research Findings on the Impact of Side Chain Substitutions in 1,2,3-Triazole Derivatives
| Compound Series | Side Chain Modification | Biological Target/Activity | Key SAR Finding |
|---|---|---|---|
| Triazole-based Benzimidazoles | Altering linker length (2 vs. 3 carbons) between benzimidazole and triazole. | Quorum Sensing Inhibition (P. aeruginosa) | Increasing the carbon chain length to three atoms and adding specific N-acyl substitutions to the triazole improved inhibitory activity. |
| 1,2,3-Triazole Glycosides | Varying aryl substitutions attached to the triazole ring. | Antimicrobial Activity | The nature of the aryl substitution significantly impacted antimicrobial potency, highlighting the importance of this moiety for biological function. |
| Clavulanic Acid Analogues | Substitution of a 1,2,3-triazole ring at a key position. | β-Lactamase Inhibition | Quantitative structure-activity relationships were established, indicating a clear correlation between the properties of the triazole substituents and inhibitory activity. |
| Phenylsulfonyl-Triazoles | Substituents on a phenyl ring attached to the triazole. | Anticancer (Cytotoxicity) | The position and electronic nature of substituents on the phenyl ring were critical for cytotoxic activity against various cancer cell lines. |
Conformational Analysis and Molecular Recognition in SAR
The three-dimensional structure (conformation) of a molecule is paramount for its ability to bind to a biological target. Conformational analysis of 1,2,3-triazole derivatives helps to understand how they orient themselves in space and interact with receptors. The triazole ring, while aromatic and relatively planar, allows for rotation around the single bonds connecting it to its substituents.
Theoretical and experimental studies have provided significant insights:
Influence of Substitution Pattern: Quantum chemical calculations and NMR spectroscopy have revealed that 1,5-disubstituted 1,2,3-triazole amino acids exhibit greater conformational diversity with more potential energy minima compared to their 1,4-disubstituted counterparts. This suggests that 1,5-isomers may be able to adapt to a wider range of binding pocket shapes.
Intermolecular Interactions: Crystal structure analysis of triazole derivatives provides direct evidence of their intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity.
Solvent Effects: The conformation of triazole compounds can be influenced by the surrounding solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to predict how different solvents affect the stability of various conformers.
Steric Hindrance: The size of substituents can create steric hindrance that favors certain conformations over others. Density Functional Theory (DFT) calculations have shown that the size of groups attached to the triazole ring plays an important role in determining the predominance of one conformer.
Understanding the preferred conformations of this compound derivatives is essential for designing molecules that can adopt the optimal geometry for interacting with their intended biological target.
Computational Approaches to Structure-Activity Correlation
Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting the biological activity of novel compounds and rationalizing SAR data.
Quantitative Structure-Activity Relationship (QSAR): QSAR is an in silico method used to build mathematical models that correlate the chemical structures of compounds with their biological activities. For 1,2,3-triazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed. These models can identify the specific steric and electrostatic fields around the molecule that are critical for activity, guiding the design of more potent analogues.
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. Docking studies on 1,2,3-triazole derivatives have been used to predict their binding modes, binding affinities, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site. These studies help to explain observed SAR at a molecular level.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties and conformational stability of molecules. This method can predict molecular geometries, reactivity, and the relative stability of different isomers and conformers, providing a deeper understanding of the structural features that drive biological activity.
Table 2: Application of Computational Methods in SAR Studies of 1,2,3-Triazole Derivatives
| Study Focus | Computational Method(s) | Key Parameters/Descriptors | Main Conclusion |
|---|---|---|---|
| Anticancer Activity of Triazoles | QSAR (CoMFA, CoMSIA, HQSAR) | Steric fields, electrostatic fields, hydrogen bond donors. | The models successfully correlated structural features with anticancer activity and were used to design novel inhibitors with high predicted activity. |
| Antiviral Potential against COVID-19 Protease | Molecular Docking, DFT | Binding affinity scores, hydrogen bonds, hydrophobic interactions. | Docking identified potential inhibitors and their binding modes, while DFT calculations clarified the conformational stability of the synthesized compounds. |
| Conformational Properties of Triazole Amino Acids | Quantum Chemical Calculations (DFT, MP2) | Potential energy minima, dihedral angles. | Revealed that 1,5-substituted triazoles have greater conformational diversity than 1,4-isomers, impacting their potential use in foldamers. |
| Reactivity and Regioselectivity | DFT | Activation energy, local and global reactivity indices. | Successfully predicted the regioselectivity of the 1,3-dipolar cycloaddition reaction used to synthesize the triazole core. |
Computational Chemistry and Molecular Modeling Applications in 1 1h 1,2,3 Triazol 1 Yl 2 Propanamine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is primarily used to predict the binding mode and affinity of a small molecule ligand, such as 1-(1H-1,2,3-Triazol-1-YL)-2-propanamine, within the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's structure is energy-minimized to find its most stable conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. Software such as AutoDock Vina or Smina is then used to explore a multitude of possible binding poses of the flexible ligand within the rigid or semi-flexible receptor binding site. pensoft.net Each pose is scored based on a scoring function that estimates the binding free energy.
For this compound, molecular docking could be used to screen its binding potential against a panel of disease-relevant protein targets (e.g., kinases, proteases, or G-protein coupled receptors). The results would identify the most likely binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking), and a predicted binding affinity score. These interactions are crucial for understanding the compound's potential mechanism of action. For instance, the nitrogen atoms of the triazole ring and the amine group of the propanamine moiety are potential hydrogen bond donors and acceptors, which could form critical interactions with a protein's active site.
Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Target A (e.g., Kinase) | -7.8 | ASP-145, LYS-88 | Hydrogen Bond with amine group |
| Target B (e.g., Protease) | -6.5 | PHE-210, TRP-112 | Pi-stacking with triazole ring |
| Target C (e.g., GPCR) | -7.2 | SER-101, TYR-305 | Hydrogen Bond with triazole nitrogens |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. While docking provides a static snapshot of the binding pose, MD simulations model the movement of every atom in the complex over time, typically on the nanosecond to microsecond scale.
Using software packages like GROMACS or AMBER, the docked complex of this compound and its target protein is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements. This allows for the analysis of the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of water molecules in the binding interface.
Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more accurate estimation of binding affinity than docking scores alone. pensoft.net
Quantum Chemical Calculations (DFT, Semiempirical) for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a popular high-accuracy method for these calculations.
For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G) can be performed to optimize its 3D geometry and determine its electronic structure. arabjchem.orgresearchgate.net These calculations can yield valuable information such as the distribution of electron density, dipole moment, and atomic charges. This information helps in understanding how the molecule will interact with other molecules and its environment. For example, identifying the most electron-rich and electron-poor regions can predict sites susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding its chemical reactivity and potential metabolic pathways.
In Silico Predictions for Pharmacokinetic and Drug-Likeness Parameters
Before committing to expensive and time-consuming experimental studies, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. This process also assesses its "drug-likeness," often by evaluating compliance with established guidelines like Lipinski's Rule of Five.
Various online tools and software, such as SwissADME and pkCSM, can be used to predict these parameters for this compound based on its chemical structure. nih.govmdpi.com Predictions include parameters like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. Drug-likeness rules, such as Lipinski's, assess whether the compound has physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) that are consistent with most orally administered drugs. These predictions are crucial for identifying potential liabilities early in the drug discovery process. nih.gov
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
|---|---|---|
| Molecular Weight | 126.16 g/mol | < 500 |
| LogP (Lipophilicity) | -0.25 (Calculated) | ≤ 5 |
| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 |
| Hydrogen Bond Acceptors | 4 (3 triazole N, 1 amine N) | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 55.03 Ų | < 140 Ų |
| Lipinski's Rule of Five Violations | 0 | 0 is ideal |
Note: Values are calculated or based on typical predictions for similar structures. This table serves as an example of an in silico ADME analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study involving this compound, a dataset of structurally similar triazole derivatives with experimentally measured biological activity (e.g., IC50 values against an enzyme) is required.
For each compound in the series, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molar refractivity) or structural features (e.g., topological indices) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity.
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby optimizing the allocation of resources. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are derived from quantum chemical calculations and are powerful tools for predicting chemical reactivity.
The MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and positive potential near the amine hydrogens, highlighting these areas as key sites for intermolecular interactions.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. Analyzing the spatial distribution of these orbitals on this compound can identify which parts of the molecule are involved in electron donation and acceptance during chemical reactions or binding events.
Future Research Trajectories and Innovations
Lead Optimization and Drug Design Strategies
Future efforts in lead optimization will concentrate on systematically modifying the structure of 1-(1H-1,2,3-triazol-1-yl)-2-propanamine to improve its pharmacological profile. The strategic use of the triazole fragment in the rational modification of lead compounds has been shown to improve anticancer activities, enhance selectivity, and optimize pharmacokinetic properties. nih.gov
Key strategies will include:
Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies will be crucial to understand how different functional groups on both the triazole ring and the propanamine side chain influence biological activity. nih.govrsc.org By creating a series of analogues, researchers can identify the key structural features required for optimal interaction with biological targets.
Bioisosteric Replacement : The triazole ring is considered a valuable bioisostere for amide bonds and other heterocyclic rings like imidazole, oxazole, and pyrazole. ijprajournal.comresearchgate.net Researchers can leverage this by replacing parts of the molecule with bioisosteres to enhance properties such as metabolic stability, solubility, and binding affinity. researchgate.net
Computational Modeling : Molecular docking and computational screening will allow for the prediction of interactions between derivatives of this compound and various biological targets. This in-silico approach can prioritize the synthesis of compounds with the highest potential for desired activity, saving time and resources. nih.gov
| Strategy | Objective | Approach | Expected Outcome |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Identify key structural features for bioactivity. nih.gov | Synthesize and test a library of analogues with varied substituents. | Enhanced potency and selectivity. |
| Bioisosteric Replacement | Improve physicochemical and pharmacokinetic properties. dntb.gov.ua | Replace functional groups with bioisosteres (e.g., substituting the triazole for an oxadiazole). | Improved stability, solubility, and target binding. |
| Scaffold Hopping | Discover novel core structures with similar activity. | Replace the triazole-propanamine scaffold with structurally different but functionally similar cores. | New intellectual property and potentially improved drug-like properties. |
Development of Hybrid Compounds and Bioconjugates
A promising area of research is the development of hybrid molecules and bioconjugates that link this compound to other pharmacologically active moieties. The 1,2,3-triazole ring serves as an excellent, stable linker for creating such constructs. nih.govtandfonline.com This strategy aims to create bifunctional molecules with enhanced efficacy or novel mechanisms of action.
Potential hybrid compounds and bioconjugates include:
Peptide Conjugates : Conjugating the compound with peptides can improve cell permeability and target specificity. researchgate.net Anticancer peptides, for example, could be linked to deliver the triazole moiety specifically to tumor cells. nih.govnih.gov This approach combines the biological benefits of both individual components into a single structure. ijbiotech.comsemanticscholar.org
Natural Product Hybrids : Linking the triazole compound to natural products (e.g., steroids, coumarins, quinolones) can yield hybrids with synergistic or novel biological activities. nih.govbohrium.commdpi.com For instance, steroid-triazole conjugates have shown promising anticancer activity. bohrium.com
Bioconjugation via Click Chemistry : The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for creating these bioconjugates. nih.govrsc.org This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for conjugation with sensitive biomolecules. tue.nl
| Hybrid Type | Conjugated Moiety | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| Peptide Conjugate | Anticancer peptides (e.g., YIGSR, LSGNK). nih.govijbiotech.com | Oncology | Targeted delivery to cancer cells, combining cytotoxic effects. |
| Steroid Hybrid | Bile acids or other steroid frameworks. bohrium.comrsc.org | Oncology, Metabolic Diseases | Creating complex three-dimensional structures that can interact with steroid receptors or other targets. rsc.org |
| Natural Product Hybrid | Coumarin or quinoline (B57606) scaffolds. mdpi.commdpi.com | Neurodegenerative Diseases, Oncology | Combining anticholinesterase or anticancer properties of both moieties. |
Exploration of Novel Biological Targets and Mechanisms
While the initial activities of this compound might be known, future research will aim to uncover new biological targets and elucidate its mechanisms of action. Triazole derivatives are known to interact with a wide array of biological systems, suggesting broad potential. researchgate.netnih.gov
Areas for exploration include:
Enzyme Inhibition : Many triazole-containing compounds are effective enzyme inhibitors. isp.edu.pkresearchgate.net Future studies could screen this compound and its derivatives against various enzyme classes, such as kinases, proteases, cholinesterases, or cytochrome P450 enzymes. wikipedia.orgnih.gov For example, some triazole analogues have shown potent inhibition of thiamine (B1217682) diphosphate-dependent enzymes. acs.org
Receptor Modulation : The compound could be investigated for its ability to act as an agonist or antagonist at various cellular receptors. For instance, novel triazole-quinolinone derivatives have been explored as agents active on the central nervous system, potentially interacting with GABA receptors. nih.gov
Antimicrobial and Antifungal Applications : Given that the triazole scaffold is a core component of many antifungal drugs, exploring the activity of this specific compound against pathogenic fungi and bacteria is a logical next step. ijprajournal.comnih.gov
| Target Class | Specific Examples | Potential Therapeutic Application |
|---|---|---|
| Enzymes | ThDP-dependent enzymes, Cholinesterases (AChE, BuChE), Cytochrome P450. isp.edu.pknih.govacs.org | Infectious Diseases, Neurodegenerative Diseases, Oncology. |
| Receptors | GABA Receptors, Adenosine Receptors. nih.govnih.gov | Neurological Disorders, Oncology. |
| Microbial Targets | Fungal cell wall synthesis pathways. wikipedia.org | Infectious Diseases (Antifungal). |
Advanced Methodological Developments in Synthesis and Characterization
Innovations in chemical synthesis and analytical techniques will be instrumental in advancing the research on this compound and its derivatives.
Advanced Synthesis : Modern synthetic methods offer greater efficiency, regioselectivity, and sustainability. spacefrontiers.org
Click Chemistry : Copper- and Ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) reactions remain the gold standard for synthesizing 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. mdpi.comresearchgate.net
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields for triazole synthesis. nih.gov
Catalyst-Free and Greener Methods : Development of metal-free or electrochemical synthesis routes aligns with the principles of green chemistry, offering more environmentally benign pathways to produce these compounds. isres.orgorganic-chemistry.org
Sophisticated Characterization : A thorough structural confirmation of newly synthesized derivatives is essential. Advanced analytical techniques will be employed for this purpose.
Spectroscopy : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure of new compounds. researchgate.netnih.govijpsr.com
X-ray Crystallography : This technique provides definitive proof of structure and stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystalline sample. nih.gov
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" approach yielding 1,4-disubstituted triazoles. | High yield, high regioselectivity, mild reaction conditions. | frontiersin.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times (minutes vs. hours), often higher yields. | nih.gov |
| Electrochemical Synthesis | Uses electricity to drive the reaction. | Avoids strong oxidants and transition-metal catalysts. | organic-chemistry.org |
| Metal-Free Synthesis | Uses iodine or other non-metal catalysts, or proceeds without a catalyst. | Environmentally friendly, avoids metal contamination in the final product. | isres.org |
Q & A
Q. Can automated high-throughput screening (HTS) expedite the optimization of reaction conditions for novel triazole derivatives?
- Methodological Answer : Yes. Robotic liquid handlers and combinatorial libraries enable rapid testing of >1,000 conditions (e.g., solvent, catalyst, temperature). Machine learning algorithms analyze HTS data to prioritize high-yield conditions, reducing development time by 60% .
Data Contradiction Analysis
- Example : Conflicting reports on triazole stability under acidic conditions may arise from impurities or varying moisture levels. Replicate experiments with rigorously dried solvents and controlled pH (e.g., buffered systems) to isolate variables .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
